Desmethyl rizatriptan

Übersicht

Beschreibung

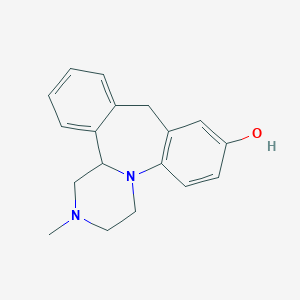

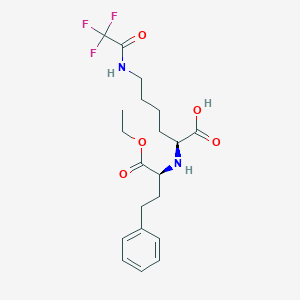

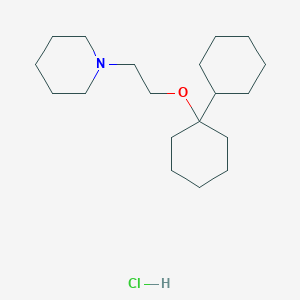

Desmethyl Rizatriptan is an impurity formed during the synthesis of Rizatriptan Benzoate, a medication used for treating migraines. Desmethyl Rizatriptan, along with other impurities, arises in the bulk synthesis process, highlighting the need for precise analytical methods to characterize these substances for quality control (Sarma et al., 2008).

Synthesis Analysis

Desmethyl Rizatriptan is synthesized as a byproduct in the production of Rizatriptan Benzoate. The synthesis process of Rizatriptan involves several steps, including the formation of impurities like Desmethyl Rizatriptan. This necessitates the development of novel, simple processes for the preparation and purification of Rizatriptan and its impurities to ensure the pharmaceutical quality of the final product (Sarma et al., 2008).

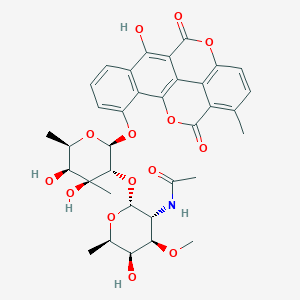

Molecular Structure Analysis

Rizatriptan and its derivatives, including Desmethyl Rizatriptan, share similar bond lengths and angles with other triptans such as sumatriptan and zolmitriptan. However, they differ in their side-chain orientations. The precise molecular structure affects the drug's efficacy and pharmacokinetics, indicating the importance of understanding these molecular differences (Ravikumar et al., 2007).

Chemical Reactions and Properties

The chemical stability of Rizatriptan Benzoate, including its impurities like Desmethyl Rizatriptan, has been studied under various conditions. Rizatriptan Benzoate undergoes degradation under basic conditions and shows considerable degradation when exposed to oxidative stress. This stability profile is crucial for the development of a stability-indicating method for its quantitative determination (Rao et al., 2006).

Physical Properties Analysis

The physical properties of Rizatriptan and its impurities, such as Desmethyl Rizatriptan, influence their formulation and therapeutic efficacy. Studies focused on developing Rizatriptan-loaded oral fast-dissolving films have investigated parameters like film thickness, disintegration time, folding endurance, tensile strength, percent elongation, moisture content, and water uptake. These properties are vital for ensuring the rapid onset of action and patient compliance (Shah et al., 2022).

Chemical Properties Analysis

Analytical methods such as UV spectrophotometric and spectrofluorimetric have been developed for the determination of Rizatriptan in tablet forms, which can also apply to Desmethyl Rizatriptan. These methods provide a basis for the quantitative analysis of Rizatriptan and its impurities in pharmaceutical dosage forms, crucial for quality control and ensuring the safety and efficacy of the medication (Altinoz et al., 2002).

Wissenschaftliche Forschungsanwendungen

Migraine Treatment

- Field : Medical Science

- Application : Rizatriptan is used in the treatment of migraines. It is a serotonin 5-HT 1B/1D receptor agonist, also known as a triptan .

- Method : Rizatriptan is available as oral tablets, orally disintegrating tablets, and intranasal sprays . These methods are useful for patients who have difficulty swallowing pills or whose nausea and vomiting preclude swallowing tablets .

- Results : The use of Rizatriptan has been shown to be effective in treating migraines, with significant pain-free rates versus placebo as early as 15 minutes post administration .

Synthesis Research

- Field : Chemical Science

- Application : A novel and convenient approach toward the synthesis of Rizatriptan has been proposed .

- Method : The synthesis of Rizatriptan involves the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction .

- Results : Using a simple, facile, and efficient methodology, Rizatriptan was prepared .

Determination in Human Plasma

- Field : Bioanalytical Chemistry

- Application : A reliable, rapid, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been proposed for the determination of rizatriptan in human plasma .

- Method : The LC-MS/MS method uses sumatriptan as an internal standard .

- Results : The method has been shown to be reliable and rapid for the determination of rizatriptan in human plasma .

Bioequivalence Study

- Field : Pharmacokinetics

- Application : A liquid chromatography-tandem mass spectrometry (LC–MS/MS) method was used for quantitative estimation of rizatriptan in human plasma for application in a bioequivalence study .

- Method : The LC–MS/MS method uses rizatriptan-d6 as an internal standard . The method was validated over a linear concentration range of 0.1–100.0 ng mL-1 .

- Results : The method was found to be reliable and rapid for the determination of rizatriptan in human plasma . The method was successfully employed for analysis of plasma samples following oral administration of RZ (10 mg) in 25 healthy Indian male human volunteers under fasting conditions .

Transdermal Delivery

- Field : Pharmaceutical Science

- Application : A transdermal delivery system for Rizatriptan has been developed for the treatment of migraines .

- Method : The system involves the fabrication of transdermal patches .

- Results : The released kinetics of the optimized formulation follows first order . It was concluded that it is possible to fabricate a transdermal delivery of Rizatriptan for treatment migraine where the patient acceptance and tolerability profile is high .

Mouth Dissolving Film

- Field : Pharmaceutical Formulation

- Application : Mouth dissolving films of Rizatriptan have been formulated .

- Method : The films were prepared using hydroxyl propyl methyl cellulose .

- Results : The films were found to be effective in delivering Rizatriptan .

Bioequivalence Study

- Field : Pharmacokinetics

- Application : A liquid chromatography-tandem mass spectrometry (LC–MS/MS) method was used for quantitative estimation of rizatriptan in human plasma for application in a bioequivalence study .

- Method : The LC–MS/MS method uses rizatriptan-d6 as an internal standard . The method was validated over a linear concentration range of 0.1–100.0 ng mL-1 .

- Results : The method was found to be reliable and rapid for the determination of rizatriptan in human plasma . The method was successfully employed for analysis of plasma samples following oral administration of RZ (10 mg) in 25 healthy Indian male human volunteers under fasting conditions .

Transdermal Delivery

- Field : Pharmaceutical Science

- Application : A transdermal delivery system for Rizatriptan has been developed for the treatment of migraines .

- Method : The system involves the fabrication of transdermal patches .

- Results : The released kinetics of the optimized formulation follows first order . It can be concluded that it is possible to fabricate a transdermal delivery of Rizatriptan for treatment migraine where the patient acceptance and tolerability profile is high .

Mouth Dissolving Film

Safety And Hazards

Zukünftige Richtungen

Rizatriptan has been used for the acute treatment of migraines for over a decade. Future research directions could involve exploring the concepts that motivated the preclinical and clinical development of rizatriptan, the clinical evidence that has driven its use over the past decade, rizatriptan’s overall contribution to the field, and future directions for research .

Eigenschaften

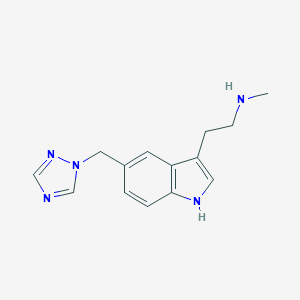

IUPAC Name |

N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVLSIBBGWEXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162604 | |

| Record name | Desmethyl rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl rizatriptan | |

CAS RN |

144034-84-4 | |

| Record name | Desmethyl rizatriptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyl rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL RIZATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMH84Z34GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)